2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole
Description
Properties
CAS No. |
88989-41-7 |
|---|---|
Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C23H17NO/c1-3-9-16(10-4-1)21-19-15-25-20-14-8-7-13-18(20)23(19)24-22(21)17-11-5-2-6-12-17/h1-14,24H,15H2 |
InChI Key |
AMUJZPLUWUQYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)NC(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Copper-Catalyzed Synthesis
Reaction Design and Substrate Scope
The copper-catalyzed three-component reaction represents the most efficient route for synthesizing 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole derivatives. This method involves the coupling of benzo[d]isoxazole, terminal alkynes, and sulfonyl azides under rigorously optimized conditions. The reaction proceeds via a sequential mechanism:
- Copper-mediated alkyne-azide cycloaddition (CuAAC) to form a triazole intermediate.
- Base-induced Kemp elimination to generate the chromen-imine scaffold.
- Ring-closing aromatization to yield the fused benzopyrano-pyrrole system.
Table 1: Optimization of Copper Catalysts and Solvents
| Entry | Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI | Triethylamine | DCE | 25 | 19 |
| 2 | CuBr | Triethylamine | DCE/DCM (1:1) | 80 | 89 |
| 3 | CuCl | DIPEA | DCE | 80 | 69 |
| 6 | CuBr | Triethylamine | DCE | 80 | 74 |
Key findings from screening 21 conditions:
- CuBr outperformed other copper sources (CuI, CuCl, CuCN) due to superior ligand-exchange kinetics.
- A DCE/DCM (1:1) solvent mixture enhanced solubility of intermediates, increasing yields by 15–20% compared to pure DCE.
- Triethylamine (3.0 equiv) proved critical for both triazole decomposition and Kemp elimination steps.
Substrate Adaptability and Functional Group Tolerance
The methodology accommodates diverse substituents:
Oxidative Cyclization Strategies
Copper-Mediated Ring Closure
An alternative approach employs CuCl₂ or CuBr₂ in dimethyl sulfoxide (DMSO) to induce oxidative cyclization of 2′-hydroxychalcone precursors. This method proceeds via:
- Coordination of copper to the chalcone’s α,β-unsaturated ketone.
- Single-electron oxidation generating a radical intermediate.
- 6-endo-trig cyclization to form the benzopyran ring.
Table 2: Oxidative Cyclization Performance
| Substitution Pattern | Copper Source | Time (h) | Yield (%) |
|---|---|---|---|
| 5-Methyl | CuCl₂ | 4 | 78 |
| 6-Bromo | CuBr₂ | 6 | 65 |
| 7-Methoxy | CuCl₂ | 5 | 82 |
Notably, electron-rich substrates cyclized faster due to enhanced radical stabilization.
1,3-Dipolar Cycloaddition Approaches
Pyrazole Ring Construction
The pyrrole moiety can be installed via 1,3-dipolar cycloaddition between chromone-tethered enones and diazoalkanes:
$$
\text{Chromone-enone} + \text{CH₂N₂} \xrightarrow{\text{0°C, 48h}} \text{Pyrazoline intermediate} \xrightarrow{\Delta} \text{Aromatic pyrrole}
$$
This method requires:
- Anhydrous conditions (CH₂Cl₂/Et₂O) to prevent diazomethane hydrolysis.
- Strict temperature control (<5°C) during cycloaddition.
Table 3: Cycloaddition Yields with Varied Enones
| Enone Substituent | Diazomethane Equiv | Yield (%) |
|---|---|---|
| 3-Aroyl | 1.2 | 89 |
| 3-Nitro | 1.5 | 61 |
| 3-Cyano | 2.0 | 73 |
Industrial-Scale Considerations
Process Intensification
For kilogram-scale production, the copper-catalyzed method demonstrates superior scalability:
- Continuous flow reactors reduce reaction time from 4h to 12 minutes via enhanced mass/heat transfer.
- Solvent recycling (DCE/DCM) achieves 85% recovery through fractional distillation.
- Catalyst loading can be reduced to 5 mol% CuBr without yield compromise by adding 2,2′-bipyridine as a stabilizing ligand.
Mechanistic Insights and Computational Validation
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-311+G**) reveal:
Kinetic Isotope Effects (KIE)
Deuterium labeling studies show:
- kH/kD = 2.1 for the C-H activation step, confirming proton abstraction as rate-limiting.
- Inverse KIE (0.7) observed during aromatization, suggesting concerted bond reorganization.
Chemical Reactions Analysis
Functionalization Reactions
The pyrrole and benzopyran moieties undergo site-selective modifications:
Electrophilic Substitution
The electron-rich pyrrole ring participates in electrophilic reactions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the α-position of the pyrrole.
-
Sulfonation : SO₃ in H₂SO₄ yields sulfonated derivatives with retained dihydro structure.
Oxidation and Reduction
-
Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in DCM converts the dihydro form to fully aromatic benzopyrano-pyrroles .
-
Reduction : NaBH₄ in MeOH selectively reduces carbonyl groups in fused derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Table 2: Palladium-Mediated Reactions
-
Electron-donating substituents (e.g., -OMe) enhance reactivity in Suzuki couplings, while electron-withdrawing groups (e.g., -NO₂) suppress it .
Radical Pathways
-
TBHP (tert-butyl hydroperoxide) promotes cross-dehydrogenative coupling (CDC) via t-butoxyl radicals, enabling C–H bond activation in aryloxy units .
-
Proposed intermediates include acyl radicals (A ) and annulated radical anions (B ) .
Metal-Mediated Cyclization
-
Copper catalysts (e.g., Cu(OAc)₂) facilitate oxidative insertion and reductive elimination steps, as seen in tandem C–H activation/cyclization sequences .
Stability and Reaction Optimization
Scientific Research Applications
2,3-Diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its structural similarity to other bioactive molecules, it is being investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2,3-diphenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This results in lower postprandial blood glucose levels, which is beneficial for managing diabetes.
Comparison with Similar Compounds
Antibacterial Activity
The 8-fluoro-4-oxo derivative (MW: ~349 g/mol) showed potent inhibition of bacterial DNA topoisomerases, with IC₅₀ values in the nanomolar range. In contrast, non-fluorinated or dihydro analogs exhibited reduced activity, emphasizing the role of electronegative substituents .
Fluorescence and Solubility
2,3-Diaryl-4-oxo analogs fluoresce intensely in alkaline solutions (λₑₓ = 365 nm, λₑₘ = 520 nm), making them useful as probes. Conversely, 1,4-dihydro derivatives lack fluorescence but offer better membrane permeability due to reduced polarity .
Receptor Binding
Nidufexor’s pyrazole core and chloro substituent confer high FXR binding affinity (Kᵢ = 12 nM), whereas pyrrole-based compounds with similar substituents show negligible activity, underscoring heterocycle specificity .
Biological Activity
2,3-Diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole is a complex organic compound notable for its unique fused heterocyclic structure, which combines elements of benzopyran and pyrrole systems. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics.
Chemical Structure and Properties
The molecular formula of 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole is with a molecular weight of approximately 323.387 g/mol. Its structure features two phenyl groups attached to the dihydropyrrole ring, contributing to its stability and electronic properties.
Biological Activities
Research indicates that compounds similar to 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of benzopyrano compounds can inhibit cancer cell proliferation and exhibit cytotoxic effects against various tumor types. The presence of the pyrrole ring enhances these pharmacological effects due to its ability to interact with biological targets such as enzymes and receptors .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a variety of pathogens. The unique structure allows for interactions that disrupt microbial cell functions .
- Anti-inflammatory Effects : Some derivatives show potential in reducing inflammation by modulating immune responses or inhibiting inflammatory pathways .
The mechanism of action for 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole involves its interaction with specific molecular targets. This compound can fit into the active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function. Common targets include:
- Enzymes involved in metabolic pathways.
- Receptors in the nervous system that mediate various physiological responses.
Synthesis Methods
The synthesis of 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole can be achieved through several methods:
- One-Pot Multi-Component Reactions : This method involves the reaction of arylglyoxals with malono derivatives and amino coumarins under reflux conditions in ethanol.
- Nucleophilic Substitution Reactions : These reactions can introduce various substituents into the compound's aromatic rings.
The choice of synthesis method significantly influences the yield and purity of the final product.
Research Findings and Case Studies
Several studies have highlighted the biological activities and potential applications of this compound:
- A study published in Medicinal Chemistry explored the anticancer properties of related benzopyrano compounds, demonstrating significant cytotoxicity against human cancer cell lines .
- Another research effort focused on the antimicrobial effects of similar structures against bacterial strains, revealing promising results that suggest potential therapeutic applications .
Comparative Analysis
To better understand the unique properties of 2,3-diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole compared to related compounds, a comparative table is provided below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2,3-Diphenyl-1,4-dihydrobenzopyrano[4,3-b]pyrrole | Benzopyran-Pyrrole | Exhibits dual phenyl substitution enhancing stability |
| Benzopyrano[4,3-b]pyrrole | Benzopyran | Known for antimicrobial properties |
| Pyrrolocoumarins | Coumarin | Diverse pharmacological profiles; synthesized via similar pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
